molecular formula C13H9BrO2 B1624596 3-Bromophenyl benzoate CAS No. 99515-50-1

3-Bromophenyl benzoate

Cat. No.: B1624596
CAS No.: 99515-50-1
M. Wt: 277.11 g/mol
InChI Key: ALYKUDRBSKNACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromophenyl benzoate (CAS 99515-50-1) is an organic compound with the molecular formula C13H9BrO2, serving as a valuable synthetic intermediate and building block in research and development . This aryl benzoate ester is characterized by the presence of a bromine atom on the phenyl ring, which provides a reactive site for further functionalization, making it a versatile precursor in organic synthesis . Researchers utilize this compound in the development of novel synthetic methodologies, such as cross-coupling reactions, where its halogen substituent acts as a handle for metal-catalyzed bond formation to construct more complex molecular architectures . Its defined structure and reactivity also make it a suitable model compound for studying reaction mechanisms and testing the efficacy of new catalytic systems . In the field of materials science, this compound and its derivatives are investigated for their potential role in the synthesis of functional polymers and advanced materials, where they can be incorporated to alter physical properties or serve as a core component in liquid crystalline materials . The compound requires careful handling and should be stored sealed in a dry environment, ideally at 2-8°C . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99515-50-1

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(3-bromophenyl) benzoate

InChI

InChI=1S/C13H9BrO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H

InChI Key

ALYKUDRBSKNACP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br

Origin of Product

United States

In Depth Structural Elucidation and Solid State Analysis of 3 Bromophenyl Benzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structure of 3-bromophenyl benzoate (B1203000), offering insights into its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the 3-bromophenyl benzoate molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the benzoate and the bromophenyl rings appear in distinct regions, with their chemical shifts and coupling patterns providing clues to their relative positions. For instance, the protons on the benzoate ring typically resonate at different frequencies than those on the brominated ring due to the differing electronic effects of the substituents.

The ¹³C NMR spectrum further complements this data by identifying the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group is a particularly notable feature, appearing at a characteristic downfield shift. The carbon atoms directly bonded to the bromine and oxygen atoms also exhibit specific chemical shifts that aid in the complete assignment of the molecule's carbon skeleton.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃)
¹³C165.4, 150.8, 146.5, 134.1, 130.7, 129.4, 129.0, 128.3, 125.8, 121.6, 117.3 rsc.org

This table presents the ¹³C NMR chemical shifts for this compound, which are crucial for assigning the carbon framework of the molecule.

Fourier Transform Infrared (FTIR) and Mass Spectrometry (MS) for Vibrational and Fragmentation Analysis

Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) provide further structural confirmation and information about the vibrational modes and fragmentation patterns of this compound.

FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of different bonds. Key vibrational bands for this compound include a strong absorption peak for the C=O stretching of the ester group, typically observed around 1730 cm⁻¹. Other significant absorptions correspond to the C-O stretching of the ester, C-Br stretching, and the various C-H and C=C vibrations of the aromatic rings. gsconlinepress.comscribd.com

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pathways upon ionization. The mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass. The fragmentation pattern often involves the cleavage of the ester bond, leading to characteristic fragment ions such as the benzoyl cation and the bromophenoxy radical or cation. This information is invaluable for confirming the molecular structure and connectivity.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography offers an unparalleled level of detail, providing a three-dimensional map of the atomic arrangement in the solid state. This technique is essential for understanding the molecule's conformation, as well as the intermolecular forces that govern its crystal packing.

Analysis of Molecular Conformation and Dihedral Angles in the Solid State

X-ray diffraction studies on crystals of this compound and related compounds reveal the precise spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. iucr.orgiucr.org The molecule is composed of a benzoyl group and a 3-bromophenyl group linked by an ester functional group. The conformation of the molecule is largely defined by the dihedral angles between the planes of the two aromatic rings and the ester group. iucr.orgresearchgate.net

Investigation of Intermolecular Interactions (e.g., C-H···O, C-H···Br, π-π Stacking)

The crystal packing of this compound is determined by a network of weak intermolecular interactions. These non-covalent forces, while individually weak, collectively dictate the three-dimensional architecture of the crystal lattice.

C-H···O and C-H···Br Hydrogen Bonds: Although not as strong as conventional hydrogen bonds, C-H···O and C-H···Br interactions play a significant role in the supramolecular assembly of this compound. iucr.orgiucr.orgcambridge.org In these interactions, a hydrogen atom attached to a carbon atom acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group or the bromine atom acts as an acceptor. These interactions help to link adjacent molecules, forming chains or more complex networks within the crystal. iucr.orgiucr.orgcambridge.org

π-π Stacking: The aromatic rings of this compound can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. iucr.orgiucr.org These interactions can be either face-to-face or offset, and their geometry and strength depend on the relative orientation of the rings. π-π stacking is a crucial factor in the formation of columnar or layered structures within the crystal. iucr.orgiucr.org

The interplay of these various intermolecular forces results in a highly ordered and stable crystal structure. The specific arrangement of molecules can influence the physical properties of the solid, such as its melting point and solubility.

Polymorphism and Crystal Engineering Studies for Understanding Solid-State Forms

Polymorphism is the ability of a compound to exist in more than one crystalline form. mpg.deresearchgate.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and, consequently, their physical properties. mpg.deresearchgate.net The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties. mpg.de

For a molecule like this compound, the potential for polymorphism arises from the flexibility of its molecular conformation and the variety of possible intermolecular interactions. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can lead to the formation of different polymorphs. Each polymorph will have a unique set of physical properties, including melting point, solubility, and mechanical behavior. rsc.orgrsc.org

Crystal engineering studies on related brominated benzoate compounds have shown that subtle changes in molecular structure or crystallization conditions can lead to dramatic differences in crystal packing and the resulting physical properties. rsc.orgrsc.org Understanding the factors that control polymorphism is crucial for the development of crystalline materials with tailored functionalities.

Computational Chemistry and Theoretical Modeling of 3 Bromophenyl Benzoate

Quantum Chemical Investigations for Electronic Properties and Conformational Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and conformational landscape of 3-bromophenyl benzoate (B1203000). jchps.comacs.org DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's stability and reactivity. researchgate.nettandfonline.com

Key electronic properties calculated using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscribd.com A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. jchps.comresearchgate.net This is valuable for predicting how the molecule will interact with other reagents.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's electronic structure and potential for intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of 3-bromophenyl benzoate and its interactions with its environment over time. semanticscholar.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's flexibility, conformational changes, and interactions with solvent molecules or other species. semanticscholar.orgresearchgate.net

These simulations are particularly useful for understanding:

Conformational Dynamics: MD can reveal the accessible conformations of this compound in solution and the timescales of transitions between them. This provides a more realistic picture than static quantum chemical calculations.

Intermolecular Interactions: MD simulations can model the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between this compound and surrounding molecules. samipubco.com This is crucial for predicting its behavior in different solvents or in a biological context.

Binding Free Energies: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used in conjunction with MD simulations to estimate the binding free energy of the molecule to a receptor, which is valuable in drug design. semanticscholar.org

For example, MD simulations have been used to study the stability of complexes between similar small molecules and proteins, providing insights into their binding modes and interaction profiles. samipubco.comsemanticscholar.org

Prediction of Spectroscopic Signatures and Reactivity Profiles via Computational Models

Computational models are powerful tools for predicting the spectroscopic signatures of this compound, which can aid in its experimental characterization. jchps.comtau.ac.il Theoretical calculations can generate predicted spectra that can be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. tau.ac.ilnih.gov These theoretical values can be compared to experimental spectra for structural validation. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. tau.ac.il These theoretical infrared spectra can help in the assignment of experimental IR absorption bands to specific molecular vibrations. jchps.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule, providing information about its electronic transitions. vjst.vn

Beyond spectroscopy, computational models can also predict the reactivity of this compound. By analyzing the electronic properties and frontier molecular orbitals, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net This information is invaluable for designing new reactions and understanding the molecule's chemical behavior.

Elucidation of Reaction Mechanisms through Theoretical Pathway Mapping

Theoretical pathway mapping is a powerful computational technique used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

This approach has been used to study various reaction types, including:

Substitution Reactions: The mechanism of nucleophilic substitution at the benzylic position of related bromo-compounds can be investigated to understand the factors favoring SN1 or SN2 pathways. khanacademy.org

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which could be used to modify this compound, can be elucidated through computational studies. nih.gov

Oxidation Reactions: The mechanism of oxidation of related benzoate compounds can be modeled to understand the role of catalysts and the formation of different products. mdpi.com

Intramolecular Rearrangements: Theoretical calculations have been employed to understand the mechanism of rearrangements in similar phenyl ester systems. acs.org

By providing a detailed picture of the energy landscape of a reaction, theoretical pathway mapping can help to rationalize experimental observations, predict the feasibility of new reactions, and guide the design of more efficient synthetic routes.

Chemical Reactivity and Mechanistic Pathways of 3 Bromophenyl Benzoate

Photochemical Transformations: The Photo-Fries Rearrangement

The Photo-Fries rearrangement is a significant photochemical reaction that converts aryl esters into hydroxyaryl ketones upon exposure to ultraviolet (UV) light. scribd.comwikipedia.org This reaction proceeds through a free-radical mechanism and offers a valuable synthetic method due to its mild reaction conditions and selectivity. scribd.com For 3-bromophenyl benzoate (B1203000), this rearrangement leads to the formation of substituted benzophenones.

Homolytic Cleavage of the Carbonyl-Oxygen Bond and Radical Pair Formation

The initial and critical step in the Photo-Fries rearrangement of 3-bromophenyl benzoate is the homolytic cleavage of the ester's carbonyl-oxygen (C-O) bond. researchgate.netresearchgate.netkpi.ua This bond scission is induced by the absorption of UV radiation, leading to the formation of a geminate radical pair, consisting of a benzoyl radical and a 3-bromophenoxy radical, enclosed within a solvent cage. researchgate.netuminho.ptkoreascience.kr

Experimental evidence strongly supports that this process originates from the lowest excited singlet state (S1) of the aryl ester. researchgate.netacs.org Femtosecond pump-probe spectroscopy studies on similar aryl esters have shown that this C-O bond cleavage occurs on an ultrafast timescale, typically within picoseconds. researchgate.net The formation of these radical intermediates is a key feature of the Photo-Fries reaction mechanism. uminho.pt

Intramolecular and Intermolecular Recombination Pathways and Regioselectivity

Following their formation within the solvent cage, the benzoyl and 3-bromophenoxy radicals can undergo several competing reaction pathways. uminho.ptkoreascience.kr These pathways determine the final product distribution and include:

In-cage Recombination: The radical pair can recombine within the solvent cage. koreascience.kr This intramolecular process is responsible for the formation of the primary rearrangement products, which are ortho- and para-hydroxybenzophenones. Specifically for this compound, this would lead to the formation of 2-hydroxy-4-bromobenzophenone and 4-hydroxy-2-bromobenzophenone. The regioselectivity (the preference for ortho- versus para- substitution) is a key aspect of this reaction.

Cage Escape: The radicals can diffuse out of the solvent cage and exist as free radicals in the bulk solution. unipv.it These "escaped" radicals can then participate in intermolecular reactions. For instance, the 3-bromophenoxy radical can abstract a hydrogen atom from the solvent or another molecule to form 3-bromophenol (B21344). koreascience.kr

Decarbonylation: The benzoyl radical can undergo decarbonylation to form a phenyl radical and carbon monoxide, although this is generally a minor pathway.

Influence of Solvent Media and Substituent Effects on Photoreactivity

The nature of the reaction medium and the presence of substituents on the aromatic rings significantly influence the course and outcome of the Photo-Fries rearrangement.

Solvent Effects: The polarity of the solvent can affect the product distribution. uminho.ptunipv.it Studies on various aryl benzoates have shown that in homogeneous media like cyclohexane, acetonitrile, and methanol, a mixture of ortho- and para-rearranged products, along with the corresponding phenol (B47542), is typically observed. unipv.itacs.orgnih.gov The use of microheterogeneous media, such as micelles, can dramatically alter the selectivity. For instance, conducting the photoreaction in a micellar solution can enhance the formation of one regioisomer over the others by confining the radical pair within the micelle's hydrophobic core, thereby suppressing cage escape. unipv.itacs.orgnih.gov

Substituent Effects: The electronic nature of substituents on either the benzoyl or the phenoxy ring can impact the photoreactivity. researchgate.netrsc.org Electron-donating groups on the phenoxy ring are thought to facilitate the electrophilic attack of the benzoyl radical, while electron-withdrawing groups can have the opposite effect. researchgate.net For this compound, the bromine atom, being an electron-withdrawing group, is expected to influence the reactivity and the quantum yield of the rearrangement. The position of the substituent also plays a crucial role in directing the regioselectivity of the acyl group migration. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Aryl-Halide Coupling Strategies (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are widely employed to activate the carbon-bromine bond in aryl bromides like this compound for cross-coupling reactions. rjptonline.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. preprints.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The reaction is highly versatile and tolerates a wide range of functional groups. preprints.org Microwave-assisted Suzuki-Miyaura couplings have been shown to be efficient for other bromo-substituted heterocyclic compounds. rsc.orgnih.gov

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method to introduce vinyl groups onto the aromatic ring of the 3-bromophenyl moiety.

Exploration of Catalytic Systems for Activating the Aryl Bromide Moiety

Research in cross-coupling catalysis continuously seeks to develop more efficient and selective catalytic systems for activating aryl halides. For the aryl bromide moiety in this compound, this includes:

Ligand Development: The choice of ligand coordinated to the palladium center is crucial for the catalyst's activity and selectivity. wiley-vch.dersc.org Various phosphine-based ligands, such as triphenylphosphine (B44618) and bidentate ligands like dppf, have been extensively used. rjptonline.orgpreprints.org The development of bulky and electron-rich ligands has enabled the coupling of less reactive aryl chlorides and has improved the efficiency for aryl bromides. wiley-vch.de Ligand-free palladium catalyst systems have also been developed for certain applications. rsc.org

Alternative Metals and Multimetallic Catalysis: While palladium is the most common catalyst, other transition metals like nickel and copper can also catalyze cross-coupling reactions of aryl bromides. wiley-vch.denih.gov Nickel catalysts, for instance, are often more cost-effective and can exhibit different reactivity profiles. wiley-vch.de Furthermore, multimetallic catalysis, where two different metal catalysts work synergistically, has emerged as a strategy to achieve transformations that are difficult with a single catalyst. nih.gov For example, a dual nickel and palladium system has been developed for the cross-Ullman reaction of aryl bromides with aryl triflates. nih.gov

Reaction Conditions: Optimization of reaction parameters such as the base, solvent, and temperature is critical for achieving high yields and selectivity in cross-coupling reactions. rjptonline.org The use of aqueous media and phase-transfer catalysts can also be beneficial in certain systems. rjptonline.org

Data Tables

Table 1: Products of the Photo-Fries Rearrangement of Aryl Benzoates in Different Media

Starting MaterialSolvent/MediumMajor ProductsReference
p-Substituted Aryl BenzoatesHomogeneous (e.g., cyclohexane, acetonitrile, methanol)2-Hydroxybenzophenones, p-Substituted Phenols, Benzoic Acid unipv.itacs.orgnih.gov
p-Substituted Aryl BenzoatesMicellar Solution2-Hydroxybenzophenone derivatives (high selectivity) unipv.itacs.orgnih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerProduct TypeKey ReagentsReference
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., Arylboronic acid)BiarylPalladium Catalyst, Base preprints.org
Heck CouplingAlkeneSubstituted AlkenePalladium Catalyst, Base wiley-vch.de
Buchwald-Hartwig AminationAmineArylaminePalladium Catalyst, Base, Ligand acs.org
Sonogashira CouplingTerminal AlkyneArylalkynePalladium Catalyst, Copper(I) co-catalyst, Base rsc.org

Regio- and Stereocontrol in Cross-Coupling Methodologies

The bromine substituent on the 3-bromophenyl ring is the primary site of reactivity in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is susceptible to oxidative addition to a low-valent metal catalyst, typically palladium(0), which is the crucial first step in the catalytic cycle.

Regioselectivity: In Suzuki-Miyaura coupling, the regioselectivity is exceptionally high, with the reaction occurring exclusively at the C-Br bond. The ester group remains intact under these conditions. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. rsc.orguwindsor.ca

For this compound, coupling with an arylboronic acid, such as 4-methylphenylboronic acid, would yield a terphenyl derivative. The reaction's selectivity is controlled by the catalyst's preferential reaction with the aryl halide bond over the C-O or C=O bonds of the ester. mdpi.com The bromo group at the meta-position of the phenyl ring is readily substituted. nih.gov

Stereocontrol: In standard cross-coupling reactions involving sp²-hybridized carbons, such as the aryl-aryl coupling of this compound, stereochemistry is not a factor at the reaction center. However, stereocontrol becomes critical when coupling with sp³-hybridized organoboron reagents bearing a stereocenter. Challenges in such couplings include potential isomerization or racemization via β-hydride elimination after the transmetalation step. acs.org The development of specific ligand and catalyst systems has been crucial in overcoming these challenges, often enabling stereospecific couplings that proceed with either inversion or retention of configuration, depending on the mechanism. acs.org While direct examples involving this compound are specific to the research context, the principles apply, suggesting that its coupling with chiral secondary alkylboron nucleophiles could be controlled with appropriate catalytic systems. acs.org

Nucleophilic Reactivity and Ester Bond Activation

The ester linkage in this compound is a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon and the nature of the 3-bromophenoxide leaving group are central to its reactivity.

Investigation of Nucleophilic Attack on the Aryl Ester Linkage

Nucleophilic attack on the carbonyl carbon of the ester is a fundamental reaction pathway. The most common example is saponification, or base-promoted hydrolysis.

Mechanism of Base-Promoted Hydrolysis:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. libretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the 3-bromophenoxide ion, which is a relatively stable leaving group due to the electron-withdrawing nature of the bromine and the ability of the aromatic ring to delocalize the negative charge. libretexts.org

Deprotonation: The expelled 3-bromophenoxide is more basic than the resulting benzoic acid, and thus, an acid-base reaction occurs. The 3-bromophenoxide deprotonates the benzoic acid to form 3-bromophenol and a benzoate salt. This final, irreversible deprotonation step drives the reaction to completion. libretexts.org

The reaction of esters with other nucleophiles, such as amines to form amides or Grignard reagents to form tertiary alcohols, follows a similar initial pathway of nucleophilic acyl substitution. libretexts.org

Ester Dance, Aryl Exchange, and Deoxygenative Coupling Mechanisms

Recent advancements in catalysis have unlocked novel reactivity pathways for aryl esters, including translocation and deoxygenative functionalization.

Ester Dance Reaction: An unprecedented "ester dance" reaction has been reported, involving the palladium-catalyzed translocation of an ester group from one carbon to an adjacent one on an aromatic ring. nih.govnih.gov This rearrangement is not a simple intramolecular migration but is thought to proceed via a palladium-arene intermediate. acs.org While the halogen dance reaction has been known for some time, this was the first example of a carbonyl group rearrangement of its kind. acs.org

The process typically uses a palladium catalyst with a specific phosphine (B1218219) ligand and a base, converting an aryl carboxylate into a more thermodynamically stable regioisomer. nih.govresearchgate.net Phenyl benzoates have been shown to be viable substrates for this transformation. nih.gov For a substituted phenyl benzoate, this reaction could potentially be used to isomerize the position of the ester group on the phenyl ring, providing access to isomers that are otherwise difficult to synthesize. nih.govresearchgate.net

Table 1: Examples of the Ester Dance Reaction on Phenyl Benzoates This table is illustrative of the reaction type mentioned in the literature and shows the general transformation for phenyl benzoate substrates.

Substrate (General Structure)ConditionsProduct (General Structure)Reference
Phenyl p-trifluoromethylbenzoatePdCl2, dcypt, K2CO3, m-xylene, 150°CPhenyl m-trifluoromethylbenzoate nih.gov
Phenyl p-methylbenzoatePdCl2, dcypt, K2CO3, m-xylene, 170°CPhenyl m-methylbenzoate nih.gov
Phenyl o-fluorobenzoatePdCl2, dcypt, K2CO3, m-xylene, 150°CPhenyl m-fluorobenzoate nih.gov

Deoxygenative Coupling: Deoxygenative coupling methods allow for the use of alcohols (or their ester derivatives) as coupling partners through the cleavage of C–O bonds. nih.gov Metallaphotoredox catalysis, for example, can activate free alcohols in situ for carbon-carbon bond formation with aryl halide partners. nih.gov In other contexts, alcohol-derived benzoates can undergo metal-free deoxygenative coupling with pyridines promoted by visible light. rsc.org These reactions often proceed through radical intermediates. rsc.org While not breaking the aryl-ester bond of this compound itself, this compound could serve as the aryl halide partner in such a reaction, coupling with an alcohol that is activated deoxygenatively.

Electrophilic Substitution on the Aromatic Rings and Functional Group Interconversions

The two distinct aromatic rings in this compound exhibit different reactivities toward electrophilic substitution due to the disparate electronic effects of their substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of an aromatic ring towards electrophiles is governed by the electron-donating or electron-withdrawing nature of its substituents.

Ring A (Benzoyl Ring): This ring is attached to the electron-withdrawing carbonyl group (-C=O). This group strongly deactivates the ring towards electrophilic attack and is a meta-director. Therefore, electrophilic substitution (e.g., nitration, halogenation) on this ring will be slow and will occur at the position meta to the ester functionality. ucalgary.cavaia.comaskfilo.com

Ring B (3-Bromophenyl Ring): This ring is influenced by two competing substituents: the ester oxygen (-O-COPh) and the bromine atom (-Br).

The ester oxygen is an activating group due to its ability to donate a lone pair of electrons via resonance, and it is an ortho, para-director. reddit.com

The bromine atom is deactivating due to its inductive effect but is also an ortho, para-director because of lone pair donation. ucalgary.ca

The powerful activating effect of the ether oxygen dominates, making Ring B significantly more reactive towards electrophiles than Ring A. reddit.com Substitution will occur primarily on Ring B at the positions ortho and para to the ester oxygen. The para position (C6) is sterically accessible. The two ortho positions (C2 and C4) are also potential sites, though the C2 position may experience some steric hindrance from the adjacent ester group. The bromine at C3 will further direct incoming electrophiles to the C2, C4, and C6 positions. The net effect is strong activation and direction to the C2, C4, and C6 positions of the brominated ring.

Functional Group Interconversions: The bromo and ester groups can be converted into a variety of other functionalities, enhancing the synthetic utility of this compound. wikipedia.org

Reactions of the Bromo Group: The C-Br bond can be transformed via various reactions.

Borylation: It can be converted to a boronic acid or ester via Miyaura borylation, which can then be used in Suzuki couplings. mdpi.com

Amination: Buchwald-Hartwig amination can replace the bromine with a nitrogen-containing group.

Cyanation: The bromo group can be substituted with a cyanide group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions of the Ester Group:

Hydrolysis: As discussed, the ester can be hydrolyzed to a carboxylic acid (benzoic acid) and a phenol (3-bromophenol). libretexts.org

Reduction: The ester can be reduced to primary alcohols. For example, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the benzoyl portion to benzyl (B1604629) alcohol, also producing 3-bromophenol. vanderbilt.edu

Amidation: Reaction with an amine can convert the ester to an amide.

Transesterification: Reacting this compound with another alcohol in the presence of an acid or base catalyst can exchange the 3-bromophenyl group for a different alkoxy group. libretexts.org

Table 2: Summary of Potential Functional Group Interconversions

Functional GroupReaction TypeReagentsProduct TypeReference
Bromo GroupSuzuki CouplingAr-B(OH)2, Pd catalyst, BaseBiaryl rsc.org
Bromo GroupMiyaura BorylationB2pin2, Pd catalyst, BaseAryl boronic ester mdpi.com
Ester GroupHydrolysis (Base)NaOH, H2OCarboxylate Salt + Phenol libretexts.org
Ester GroupReductionLiAlH4 then H3O+Primary Alcohol + Phenol vanderbilt.edu
Ester GroupTransesterificationR-OH, H+ or RO-New Ester + Phenol libretexts.org

Advanced Applications of 3 Bromophenyl Benzoate in Organic Synthesis and Materials Science

Strategic Role as a Synthon in the Synthesis of Complex Organic Molecules

In the realm of organic chemistry, the "synthon approach" is a foundational strategy for designing the synthesis of complex molecules by breaking them down into hypothetical charged fragments, or "synthons". 3-Bromophenyl benzoate (B1203000) serves as a highly effective and versatile real-world equivalent of several synthons due to its distinct reactive sites. The molecule's structure allows for strategic bond-forming reactions at different positions, making it a valuable precursor for a wide range of more complex organic structures.

The primary reactive centers of 3-bromophenyl benzoate are the carbon-bromine bond on the phenyl ring and the ester linkage. The bromine atom can be readily displaced or participate in coupling reactions. For instance, it can undergo nucleophilic substitution with nucleophiles such as amines or alcohols, leading to the formation of new derivatives. evitachem.com This reactivity is fundamental for introducing diverse functional groups. Furthermore, the ester group can be hydrolyzed under acidic or basic conditions to yield 3-bromophenol (B21344) and benzoic acid, providing another pathway for molecular elaboration. evitachem.com

A practical example of the 3-bromophenyl moiety's role as a building block is in the synthesis of complex heterocyclic systems. For instance, the condensation of a chalcone (B49325) containing a 3-bromophenyl group with o-phenylenediamine (B120857) is a method used to synthesize 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net This demonstrates how the 3-bromophenyl unit can be seamlessly integrated into larger, polycyclic frameworks that are of interest in medicinal chemistry and materials science.

Table 1: Reactive Sites and Synthetic Potential of this compound
Reactive SiteType of ReactionPotential Transformation ProductsReference
Carbon-Bromine BondNucleophilic SubstitutionAmines, ethers, and other substituted phenyl derivatives evitachem.com
Carbon-Bromine BondCross-Coupling Reactions (e.g., Suzuki, Heck)Bi-aryl compounds, substituted alkenesGeneral Reactivity of Aryl Bromides
Ester Linkage (Carbonyl Carbon)Hydrolysis3-Bromophenol and Benzoic acid evitachem.com

Utility as an Intermediate in the Production of Specialty Chemicals (e.g., Agrochemicals, Dyes)

The utility of this compound extends to its role as a key intermediate in the synthesis of various specialty chemicals. Organic bromides are widely used as chemical intermediates for the production of commercial organic compounds, including those for agricultural and dye applications. google.com The reactivity of the bromine atom is particularly advantageous, allowing for the facile introduction of functionalities that are crucial for the desired properties of the final product, such as biological activity in agrochemicals or specific chromophores in dyes.

While specific, large-scale production pathways for commercial dyes or agrochemicals starting directly from this compound are not extensively detailed in public literature, its potential is inferred from its chemical properties. evitachem.com The ability to replace the bromine atom via nucleophilic substitution is a common strategy in the synthesis of complex molecules used in these industries. evitachem.com This positions this compound as a valuable precursor, providing a foundational structure that can be systematically modified to achieve a target molecule with specific functions. Its role is analogous to that of many other "benzene intermediates" that form the basis of the specialty chemicals industry. scribd.com

Integration into Novel Material Systems (e.g., Liquid Crystals, Polymers)

The rigid, rod-like structure of the phenyl benzoate core makes it an excellent candidate for the construction of liquid crystals. researchgate.net this compound and its derivatives are utilized in the development of these advanced materials, which have applications in technologies such as liquid crystal displays (LCDs). evitachem.com Phenyl benzoate derivatives are a well-studied class of calamitic (rod-shaped) compounds that can form thermotropic liquid crystal phases. researchgate.net

Research has focused on synthesizing novel phenyl benzoate-based monomers that can be polymerized to create new material architectures. sci-hub.sebohrium.com By incorporating reactive groups, these monomers can be used in polymerization processes to form main-chain or side-chain liquid crystalline polymers (SCLCPs). bohrium.commdpi.com For example, studies have been conducted on liquid crystalline thiol-ene monomers based on a phenyl benzoate structure, where the presence of a bromo precursor is a key part of the synthesis. sci-hub.se

Furthermore, block copolymers containing liquid-crystalline polymers offer a method for controlling the alignment and morphology of microphase-separated structures. mdpi.com The synthesis of liquid crystal diblock copolymers featuring cyano-terminated phenyl benzoate moieties demonstrates the sophisticated integration of this chemical structure into complex polymeric systems to achieve desired electro-optical properties. mdpi.com

Table 2: Role of Phenyl Benzoate Core in Liquid Crystal Systems
Material SystemRole of Phenyl Benzoate MoietyKey FeaturesReference
Low Molar Mass Liquid CrystalsForms the rigid, calamitic mesogenic coreExhibits nematic and smectic phases researchgate.netsci-hub.se
Side-Chain Liquid Crystalline Polymers (SCLCPs)Acts as the mesogenic unit attached to a polymer backboneCombines polymer processability with liquid crystal properties mdpi.commdpi.com
Liquid Crystalline Thiol-Ene MonomersCore structure of the reactive monomerEnables in situ polymerization to form polymer networks bohrium.com

Design and Development of Functional Organic Materials

The development of advanced functional organic materials often relies on the precise design and synthesis of molecules with tailored electronic, optical, and physical properties. mdpi.com this compound serves as a valuable building block in this context, providing a versatile scaffold for creating novel functional materials. evitachem.com Its inherent photoactivity suggests potential applications in materials that interact with light, such as those used in photochemistry. evitachem.com

Functional organic materials encompass a broad range of applications, including molecular switches, fluorescent sensors, and organic photocatalysts. mdpi.comuctm.edu The design of these materials often involves creating extended π-conjugated systems to achieve desired photophysical properties. The this compound framework can be chemically modified, for example, through cross-coupling reactions at the bromine site, to extend this conjugation and fine-tune the material's electronic characteristics. This strategic modification is a cornerstone of modern organic materials synthesis. mdpi.com While the direct incorporation of this compound into a specific, named functional material is highly application-dependent, its properties make it a compelling starting point for research into new organic materials with light-emitting or other advanced functionalities.

Concluding Perspectives and Future Research Directions

Synthesis of Current Knowledge and Research Gaps

3-Bromophenyl benzoate (B1203000) is a halogenated aromatic ester whose specific chemical profile and reactivity are not extensively documented in current scientific literature. What is known is largely inferred from the general behavior of related compounds such as aryl halides and phenyl benzoates. Aryl bromides are recognized as valuable intermediates in a wide array of organic syntheses, particularly in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds nih.gov. Phenyl benzoate and its derivatives are known to be important scaffolds in material science, particularly in the development of liquid crystals researchgate.netmdpi.comsci-hub.se.

The primary research gap is the significant lack of dedicated studies on 3-bromophenyl benzoate itself. While information exists for its isomer, 4-bromophenyl benzoate, specific experimental data on the synthesis, spectroscopic characterization, and reactivity of the 3-bromo isomer is sparse iucr.org. There is a clear need for fundamental research to characterize this compound thoroughly. Furthermore, its potential biological activities and material properties remain almost entirely unexplored, presenting a substantial void in the current body of knowledge.

Identification of Unexplored Reactivity and Transformational Opportunities

The chemical structure of this compound offers two primary sites for chemical transformation: the carbon-bromine bond on the phenyl ring and the ester functional group. The presence of the bromine atom makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures rsc.org. For instance, Suzuki-Miyaura coupling could be employed to form biaryl structures, while Sonogashira coupling would introduce alkynyl moieties, and Buchwald-Hartwig amination could be used to synthesize arylamines acs.orgnih.gov. The exploration of these reactions with this compound as a substrate is a significant area of opportunity.

Furthermore, the ester linkage could be susceptible to cleavage under acidic or basic conditions to yield 3-bromophenol (B21344) and benzoic acid. The Fries rearrangement, a reaction common to phenyl esters, could potentially be induced under Lewis acid catalysis to produce hydroxybenzophenone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals researchgate.net. The interplay between the reactivity of the C-Br bond and the ester group under various reaction conditions is an area ripe for investigation. Modern synthetic methods, such as photocatalytic functionalization of aryl halides, could also open new avenues for the transformation of this compound under mild conditions arizona.edu.

Outlook for Novel Compound Development and Material Design

The structural attributes of this compound make it a promising starting material for the development of novel compounds and materials. In the field of material science, phenyl benzoate derivatives are well-known for their liquid crystalline properties researchgate.netmdpi.comsci-hub.setandfonline.comtue.nl. The 3-bromo substituent provides a versatile handle for further molecular elaboration, allowing for the synthesis of a library of derivatives with potentially tunable mesophase behaviors. These new materials could find applications in advanced display technologies and optical devices.

In medicinal chemistry, the bromophenyl moiety is a common feature in a range of biologically active molecules nih.govnih.gov. The bromine atom can be replaced through cross-coupling reactions to introduce diverse functionalities, which is a key strategy in the design of new therapeutic agents mdpi.com. This compound could, therefore, serve as a scaffold for the synthesis of novel compounds with potential applications as enzyme inhibitors or receptor modulators. The development of new anticancer agents, for example, often involves the synthesis of complex molecules derived from halogenated precursors nih.gov.

Prospects for Interdisciplinary Research Avenues and Methodological Advancements

The potential applications of this compound and its derivatives extend across multiple scientific disciplines. The development of novel liquid crystals from this compound would foster collaboration between organic chemists, materials scientists, and physicists to characterize their electro-optical properties. Similarly, the synthesis of new bioactive compounds would necessitate an interdisciplinary approach involving synthetic chemists, pharmacologists, and biochemists to evaluate their therapeutic potential frontiersin.org.

From a methodological standpoint, there is an opportunity to apply and develop advanced synthetic techniques for the functionalization of this compound. The use of novel catalytic systems, including nickel-based catalysts for cross-coupling reactions, could offer alternative and more sustainable synthetic routes acs.org. Furthermore, the application of photoredox catalysis for the activation of the aryl-bromide bond represents a cutting-edge area of research that could lead to milder and more selective transformations researchgate.net. The development of efficient, one-pot reactions that modify both the brominated ring and the benzoate moiety could streamline the synthesis of complex target molecules and represents a significant methodological advancement.

Q & A

Q. What are the most reliable synthetic routes for 3-bromophenyl benzoate, and how can reaction yields be optimized?

this compound is typically synthesized via esterification between 3-bromophenol and benzoyl chloride under basic conditions. Optimization involves:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress hydrolysis.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~168 ppm in 13^13C NMR) .
  • FT-IR : Detect ester C=O stretch (~1720 cm1^{-1}) and aromatic C-Br vibrations (~600 cm1^{-1}) .
  • X-ray crystallography : Resolve molecular geometry and confirm bromine substitution patterns (orthogonal crystal system, space group Pbca) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Q. How does this compound react under nucleophilic substitution conditions?

The bromine atom at the meta position can undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols):

  • Base requirement : Use K2_2CO3_3 or Cs2_2CO3_3 in DMF at 80–100°C to activate the aromatic ring .
  • Regioselectivity : Meta-bromine directs substitution to para positions due to steric and electronic effects .

Advanced Research Questions

Q. How can DFT calculations predict the nonlinear optical (NLO) properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates:

  • Hyperpolarizability (β) : Quantifies NLO response; bromine’s electron-withdrawing effect enhances β values .
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with electronic transitions observed in UV-Vis spectra .
    Software: Gaussian 16 or ORCA for simulations .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

X-ray diffraction reveals:

  • Hydrogen bonding : Between ester carbonyl oxygen and adjacent aromatic C-H groups (2.8–3.2 Å) .
  • π-π stacking : Offset interactions (3.5 Å) between benzene rings contribute to layered packing .
  • Halogen bonding : Weak Br···O contacts (3.4 Å) further stabilize the lattice .

Q. How can contradictions in spectroscopic data be resolved during structure elucidation?

  • Cross-validation : Compare experimental IR/Raman spectra with computed spectra (e.g., using DFT) to confirm vibrational modes .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps .
  • Dynamic NMR : Detect conformational flexibility causing signal splitting in 1^1H NMR .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates .
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (IC50_{50} values) validate therapeutic potential .

Q. How do substituents on the phenyl ring influence the compound’s electronic properties?

  • Hammett constants (σ) : Electron-withdrawing groups (e.g., -NO2_2) increase reactivity in electrophilic substitutions .
  • Electrochemical studies : Cyclic voltammetry reveals oxidation potentials correlated with substituent effects .

Q. What advanced techniques analyze degradation products of this compound under oxidative conditions?

  • LC-HRMS : Identifies hydroxylated or debrominated metabolites .
  • EPR spectroscopy : Detects radical intermediates during photodegradation .
  • Computational modeling : Predict degradation pathways using QSAR models .

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